![molecular formula C11H18N2O B11044362 N-[2-(Piperidin-1-YL)ethyl]but-2-ynamide](/img/structure/B11044362.png)
N-[2-(Piperidin-1-YL)ethyl]but-2-ynamide
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Overview
Description
N-[2-(Piperidin-1-YL)ethyl]but-2-ynamide is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Piperidin-1-YL)ethyl]but-2-ynamide typically involves the reaction of piperidine with an appropriate alkyne derivative. One common method is the nucleophilic substitution reaction where piperidine reacts with 2-bromoethylbut-2-ynamide under basic conditions . The reaction is usually carried out in a solvent like toluene or dichloromethane at elevated temperatures.
Industrial Production Methods
Industrial production of piperidine derivatives often involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps like hydrogenation, cyclization, and amination to produce the desired piperidine derivative .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Piperidin-1-YL)ethyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Alkanes.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
N-[2-(Piperidin-1-YL)ethyl]but-2-ynamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with piperidine moieties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(Piperidin-1-YL)ethyl]but-2-ynamide involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The compound may exert its effects through pathways involving neurotransmitter receptors or ion channels .
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid with a piperidine moiety, known for its antioxidant properties.
Evodiamine: Another piperidine derivative with anticancer activity.
Matrine: A piperidine alkaloid with antimicrobial properties.
Uniqueness
N-[2-(Piperidin-1-YL)ethyl]but-2-ynamide is unique due to its specific structure, which combines a piperidine ring with an alkyne group. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing N-[2-(Piperidin-1-YL)ethyl]but-2-ynamide, and how can they be methodologically addressed?
Answer: The synthesis involves multi-step reactions, including piperidine functionalization and coupling with but-2-ynamide. Key challenges include:
- Selective Amine Alkylation: Competing side reactions (e.g., over-alkylation) require controlled stoichiometry and temperature (e.g., using 2-bromoethylamine hydrobromide at 0–5°C) .
- Purification: Intermediate byproducts (e.g., unreacted piperidine derivatives) necessitate column chromatography with gradients of methanol/dichloromethane .
- Final Coupling: But-2-ynoic acid chloride must be reacted under anhydrous conditions with a tertiary amine base (e.g., triethylamine) to minimize hydrolysis .
Q. How can researchers confirm the structural integrity and purity of synthesized this compound?
Answer:
- Analytical Techniques:
- NMR Spectroscopy: Compare 1H and 13C chemical shifts with reference data for piperidine and alkyne moieties (e.g., alkyne protons at δ 1.8–2.2 ppm; piperidine protons at δ 2.5–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error .
- HPLC: Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and monitor batch consistency .
Advanced Research Questions
Q. How does this compound modulate neurotransmitter systems, and what experimental designs can validate its selectivity?
Answer:
- Proposed Mechanism: The compound may act as a reuptake inhibitor or allosteric modulator of dopamine (D2/D3) and serotonin (5-HT1A/2A) receptors, based on structural analogs .
- Experimental Design:
- Radioligand Binding Assays: Use 3H-labeled ligands (e.g., 3H-spiperone for D2 receptors) to measure IC50 values .
- Electrophysiology: Patch-clamp recordings in transfected HEK293 cells expressing human receptors to assess functional activity .
- Microdialysis in Rodents: Quantify extracellular dopamine/serotonin levels in the prefrontal cortex post-administration .
Q. How can researchers resolve contradictory data on the compound’s efficacy in preclinical models of neurological disorders?
Answer:
- Data Triangulation:
- Dose-Response Curves: Test multiple doses (e.g., 0.1–10 mg/kg) to identify U-shaped efficacy patterns .
- Species-Specific Differences: Compare pharmacokinetics (e.g., plasma half-life, brain penetration) in mice vs. rats using LC-MS/MS .
- Biomarker Validation: Corrogate behavioral outcomes (e.g., forced swim test for depression) with ex vivo receptor occupancy assays .
Q. What strategies optimize in vitro-to-in vivo translation for this compound’s pharmacokinetic (PK) properties?
Answer:
- In Vitro Screening:
- Metabolic Stability: Incubate with liver microsomes (human/rodent) to predict clearance rates .
- BBB Penetration: Use PAMPA-BBB assays; logP values >2.0 suggest favorable brain uptake .
- In Vivo PK Studies:
Q. Methodological and Quality Control Considerations
Q. How can batch-to-batch variability in synthesized this compound be minimized for sensitive assays?
Answer:
- Quality Control Protocols:
- Peptide Content Analysis: Quantify active compound vs. salts/impurities via amino acid analysis .
- Stability Testing: Store lyophilized samples at -80°C under argon to prevent alkyne oxidation .
- Standardized Synthesis: Use automated reactors (e.g., microwave-assisted synthesis) for reproducible reaction times/temperatures .
Q. What in silico tools are suitable for predicting the compound’s off-target interactions?
Answer:
- Molecular Docking: Use AutoDock Vina with receptor crystal structures (e.g., 5-HT2A PDB: 6WGT) to predict binding poses .
- Machine Learning Models: Apply DeepChem or Schrödinger’s Phase to screen for kinase or GPCR off-targets .
Q. Future Research Directions
Q. What novel applications could this compound have beyond neuroscience (e.g., antiviral research)?
Answer:
- Antiviral Potential: Structural analogs (e.g., N-(3-acetamidophenyl) derivatives) inhibit SARS-CoV-2 3CLpro via covalent binding; similar mechanisms could be tested using fluorescence resonance energy transfer (FRET) assays .
- Oncology: Screen for pro-apoptotic effects in cancer cell lines (e.g., MTT assays on glioblastoma U87 cells) .
Q. How can researchers improve the compound’s metabolic stability for chronic dosing studies?
Answer:
- Structural Modifications:
- Introduce fluorine atoms at metabolically vulnerable sites (e.g., piperidine ring) to block CYP450 oxidation .
- Replace the alkyne with a bioisostere (e.g., cyclopropane) to retain rigidity while improving stability .
Properties
Molecular Formula |
C11H18N2O |
---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
N-(2-piperidin-1-ylethyl)but-2-ynamide |
InChI |
InChI=1S/C11H18N2O/c1-2-6-11(14)12-7-10-13-8-4-3-5-9-13/h3-5,7-10H2,1H3,(H,12,14) |
InChI Key |
FQBDJBQRWNGEKM-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)NCCN1CCCCC1 |
Origin of Product |
United States |
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